molecular formula C93H155N31O26 B573502 [Ala92]-Peptide 6 CAS No. 189064-08-2

[Ala92]-Peptide 6

Cat. No.: B573502
CAS No.: 189064-08-2
M. Wt: 2123.454
InChI Key: SRSWQMWUNOIPDH-QCDQIEFZSA-N
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Description

[Ala92]-Peptide 6 is a synthetic peptide that has garnered significant interest in the fields of biochemistry and molecular biology This compound is characterized by the presence of alanine at the 92nd position in its amino acid sequence

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Ala92]-Peptide 6 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence is formed. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[Ala92]-Peptide 6 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.

    Reduction: The opposite of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: This reaction involves the replacement of one functional group with another, which can be useful for modifying the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Scientific Research Applications

[Ala92]-Peptide 6 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.

    Biology: Researchers use this compound to investigate protein-protein interactions and enzyme-substrate relationships.

    Medicine: This peptide is explored for its potential therapeutic applications, such as in the development of peptide-based drugs.

    Industry: this compound is utilized in the production of diagnostic assays and biosensors.

Mechanism of Action

The mechanism of action of [Ala92]-Peptide 6 involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of alanine at the 92nd position can influence the peptide’s binding affinity and specificity. By binding to its target, this compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    [Gly92]-Peptide 6: This peptide has glycine at the 92nd position instead of alanine. It may exhibit different binding properties and biological activities.

    [Ser92]-Peptide 6: With serine at the 92nd position, this peptide can form hydrogen bonds, potentially altering its interaction with molecular targets.

Uniqueness

The unique feature of [Ala92]-Peptide 6 is the presence of alanine at the 92nd position, which can significantly impact its structural and functional properties. This makes it a valuable tool for studying the effects of specific amino acid substitutions on peptide behavior.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C93H155N31O26/c1-43(2)33-61(118-84(143)64(36-54-23-18-17-19-24-54)113-67(127)41-106-79(138)59(28-29-68(128)129)116-81(140)58(26-21-31-103-92(97)98)114-76(135)51(14)109-74(133)50(13)110-78(137)56(94)38-69(130)131)82(141)112-52(15)77(136)124-72(53(16)125)89(148)121-63(35-45(5)6)86(145)122-71(47(9)10)88(147)123-70(46(7)8)87(146)120-62(34-44(3)4)83(142)119-65(37-55-39-101-42-107-55)85(144)115-57(25-20-30-102-91(95)96)80(139)111-48(11)73(132)105-40-66(126)108-49(12)75(134)117-60(90(149)150)27-22-32-104-93(99)100/h17-19,23-24,39,42-53,56-65,70-72,125H,20-22,25-38,40-41,94H2,1-16H3,(H,101,107)(H,105,132)(H,106,138)(H,108,126)(H,109,133)(H,110,137)(H,111,139)(H,112,141)(H,113,127)(H,114,135)(H,115,144)(H,116,140)(H,117,134)(H,118,143)(H,119,142)(H,120,146)(H,121,148)(H,122,145)(H,123,147)(H,124,136)(H,128,129)(H,130,131)(H,149,150)(H4,95,96,102)(H4,97,98,103)(H4,99,100,104)/t48-,49-,50-,51-,52-,53+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,70-,71-,72-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSWQMWUNOIPDH-QCDQIEFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C93H155N31O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745557
Record name L-alpha-Aspartyl-L-alanyl-L-alanyl-L-arginyl-L-alpha-glutamylglycyl-L-phenylalanyl-L-leucyl-L-alanyl-L-threonyl-L-leucyl-L-valyl-L-valyl-L-leucyl-L-histidyl-L-arginyl-L-alanylglycyl-L-alanyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2123.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189064-08-2
Record name L-alpha-Aspartyl-L-alanyl-L-alanyl-L-arginyl-L-alpha-glutamylglycyl-L-phenylalanyl-L-leucyl-L-alanyl-L-threonyl-L-leucyl-L-valyl-L-valyl-L-leucyl-L-histidyl-L-arginyl-L-alanylglycyl-L-alanyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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